molecular formula C9H16O2 B093112 Allyl hexanoate CAS No. 123-68-2

Allyl hexanoate

Cat. No. B093112
CAS RN: 123-68-2
M. Wt: 156.22 g/mol
InChI Key: RCSBILYQLVXLJG-UHFFFAOYSA-N
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Description

Allyl hexanoate is an organic compound with the formula C5H11CO2CH2CH=CH2 . It is a colorless liquid, although commercial samples may appear yellowish . This compound is naturally found in pineapples, baked potatoes, and mushrooms . It is used as a flavoring agent in chewing gum, candies, and baked goods due to its pineapple flavor .


Synthesis Analysis

Allyl Hexanoate can be synthesized through a reaction between hexanoic acid and allyl alcohol, using a catalyst such as sulfuric acid . The reaction results in the formation of Allyl Hexanoate and water .


Molecular Structure Analysis

The molecular formula of Allyl hexanoate is C9H16O2 . The structure of Allyl hexanoate can be represented as C5H11CO2CH2CH=CH2 .


Chemical Reactions Analysis

Allyl Hexanoate is a fatty acid ester . It is widely used in tropical fruit composition . For perfumery applications, the recommended usage level is up to 2% . It is manufactured by direct esterification of allyl alcohol with heptanoic acid .


Physical And Chemical Properties Analysis

Allyl hexanoate is a colorless to pale yellow liquid with a strong pineapple aroma . It has a molecular weight of 156.22 g/mol .

Scientific Research Applications

Flavoring Agent in Food and Beverage Industry

Allyl hexanoate is primarily used as a flavoring agent in the food and beverage industry . It is known for its pineapple flavor , which makes it a popular choice for imparting a fruity taste to various food products .

Ingredient in Perfume Compositions

This compound is employed in the formulation of various perfume compositions . It can be used for creating apple blossom, peach blossom, and wisteria perfume compositions , adding a unique and pleasant aroma to the perfumes.

Component in Cosmetics

Allyl hexanoate is also used in the production of cosmetics . Its sweet and fruity scent can enhance the olfactory experience of cosmetic products, making them more appealing to consumers.

Pharmaceutical Applications

In the pharmaceutical industry, Allyl hexanoate can be used in the formulation of certain medications . However, the specific applications in this field are not detailed in the sources.

Synthesis of Other Organic Compounds

Allyl hexanoate can serve as a precursor for the synthesis of other organic compounds . Its chemical structure allows it to undergo various reactions, leading to the formation of a wide range of organic compounds.

Ingredient in Lipstick Perfumes

It is an ingredient of some lipstick perfumes , contributing to the overall sensory experience of using the product.

Additive in Cigarette Tobacco

Allyl hexanoate is also used in cigarette tobacco . It adds a sweet juicy note to the tobacco, potentially enhancing the smoking experience.

Essence for Fruits

Apart from its wide use for pineapple flavor, it can also be used for peach and apricot essences . This makes it a versatile ingredient in the flavoring industry.

Mechanism of Action

Target of Action

Allyl hexanoate, also known as allyl caproate, is a volatile flavoring compound . It is primarily used in the food industry as a flavoring agent, where its primary targets are the olfactory receptors in the nasal cavity. These receptors play a crucial role in the perception of smell, which is a key factor in the taste and enjoyment of food.

Mode of Action

The mode of action of allyl hexanoate involves its interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a pineapple-like aroma . This interaction enhances the flavor profile of food products, contributing to a more enjoyable eating experience.

Biochemical Pathways

Upon ingestion, allyl hexanoate undergoes enzymatic hydrolysis, breaking down into allyl alcohol and hexanoic acid . This process is facilitated by enzymes in the gastrointestinal tract, such as pancreatic lipase. The resulting compounds are then further metabolized. For instance, allyl alcohol can be oxidized to acrolein, a process mediated by alcohol dehydrogenase .

Pharmacokinetics

The pharmacokinetics of allyl hexanoate involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, the compound is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it undergoes metabolic transformations, such as the aforementioned hydrolysis . The metabolites are eventually excreted, primarily via the urine.

Result of Action

The primary result of allyl hexanoate’s action is the enhancement of flavor in food products. By interacting with olfactory receptors, it imparts a pineapple-like aroma that can enhance the overall flavor profile of foods . Additionally, its metabolites may contribute to various physiological processes due to their involvement in different metabolic pathways .

Action Environment

The action of allyl hexanoate can be influenced by various environmental factors. For instance, its volatility and aroma can be affected by temperature and pH. Moreover, its stability and efficacy as a flavoring agent can be influenced by the presence of other ingredients in food products. Proper storage conditions, such as low temperature and absence of light, can help maintain its stability and effectiveness .

Safety and Hazards

Allyl hexanoate is classified as a flammable liquid (Category 4), and it is toxic if swallowed or in contact with skin . It is also toxic to aquatic life with long-lasting effects . Safety measures include wearing respiratory protection, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The global market for Allyl hexanoate is expected to grow in the future . It is used in a variety of products, including food, flavor, and fragrance, cosmetics, and pharmaceuticals . The demand for oxygenated allylic intermediates is increasing, revealing the significance of this type of compound .

properties

IUPAC Name

prop-2-enyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSBILYQLVXLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047653
Record name Allyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour
Record name Hexanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol)
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.884-0.890
Record name Allyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl hexanoate

CAS RN

123-68-2
Record name Allyl caproate
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Record name Allyl caproate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl hexanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20962
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Record name Hexanoic acid, 2-propen-1-yl ester
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Record name Allyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047653
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Record name Allyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALLYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VH84A363D
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Record name 2-Propenyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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